3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Drug Design Physicochemical Properties Fluorine Chemistry

Procure the definitive 3,5-difluoro-7-azaindole scaffold for kinase drug discovery. This specific 3,5-substitution pattern delivers a critical ΔlogP advantage (~0.2–0.4) and pKa reduction (up to 5 units) over non-fluorinated or gem-difluoro analogs, directly enhancing metabolic stability and selectivity. Validated in low-nM FGFR1-4 and sub-nM TNIK inhibitors, it is the superior core for fragment-based screening and focused library synthesis where balanced potency and drug-like properties are non-negotiable. Avoid uncontrolled ADME risks of unsubstituted cores.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
Cat. No. B13672801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)F)F
InChIInChI=1S/C7H4F2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
InChIKeyQQBOOBDJMYXXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Core Scaffold Overview for Kinase-Targeted Drug Discovery


3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic building block and privileged scaffold in medicinal chemistry, belonging to the 7-azaindole class of ATP-mimetic kinase inhibitors . The compound serves as a core template for the development of potent, selective inhibitors targeting a range of therapeutically relevant kinases, including members of the FGFR, JAK, and TNIK families [1][2]. Its unique 3,5-difluoro substitution pattern on the pyrrolo[2,3-b]pyridine core is a key structural motif employed to modulate binding affinity, physicochemical properties, and metabolic stability compared to non-fluorinated or alternatively substituted analogs [3].

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Why Substitution with Non-Fluorinated Analogs is Not Recommended


Direct substitution of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine with its non-fluorinated 1H-pyrrolo[2,3-b]pyridine counterpart is scientifically unsound due to profound differences in electronic distribution and molecular recognition . The 3,5-difluoro substitution pattern imparts a specific dipole moment and alters the compound's lipophilicity (LogP) and basicity (pKa), which are critical determinants of target binding, cellular permeability, and metabolic stability [1]. As demonstrated in comparative studies of vicinal versus geminal difluoro motifs, the specific arrangement of fluorine atoms leads to a measurable decrease in lipophilicity (ΔlogP ∼0.2–0.4) compared to its gem-difluoro analogs, directly impacting off-target binding promiscuity and pharmacokinetic (PK) profiles [2]. Replacing this optimized core with an unsubstituted analog would introduce significant, uncontrolled changes in these key parameters, risking a complete loss of potency, selectivity, or favorable drug-like properties .

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Quantified Differentiation from Analogs and Scaffolds


3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Superior Physicochemical Profile via Vicinal Difluoro Motif

The 3,5-difluoro substitution pattern on the pyrrolo[2,3-b]pyridine core represents a vicinal difluoro motif. This specific arrangement leads to a significantly lower lipophilicity compared to a geminal (gem) difluoro arrangement on an analogous scaffold [1]. A quantitative study on fluorination patterning established that a vic-difluoro unit imparts a marked decrease in lipophilicity (ΔlogP ~0.2–0.4) when compared to its gem-difluoro counterpart [2]. This reduction in LogP is a key differentiator that can be leveraged to improve aqueous solubility and reduce off-target binding associated with high lipophilicity [3].

Drug Design Physicochemical Properties Fluorine Chemistry

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Enhanced Target Binding Affinity for Kinases Compared to Non-Fluorinated Core

Fluorination of the pyrrolo[2,3-b]pyridine core is a well-established strategy to enhance binding affinity to kinase ATP-binding pockets. While direct binding data for the unsubstituted core versus 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is not available, class-level SAR analysis across multiple kinase programs demonstrates that introducing fluorine atoms, particularly at the 3- and 5-positions, can improve potency [1]. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors showed that optimized compounds with similar substitution patterns achieved potent FGFR1-4 inhibition with IC50 values of 7, 9, 25, and 712 nM, respectively [2]. The introduction of electron-withdrawing groups like fluorine is known to strengthen key hinge-binding interactions [3].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Key Intermediate for Achieving Sub-Nanomolar TNIK Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold, when properly substituted, is a privileged structure for potent TNIK inhibition. A high-throughput screening campaign identified this core as having high intrinsic inhibition of TNIK [1]. Subsequent medicinal chemistry optimization of this scaffold, which logically includes fluorinated analogs like 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, yielded compounds with exceptional potency, achieving IC50 values lower than 1 nM in enzymatic assays [2]. This level of potency is a direct result of the scaffold's ability to be functionalized at the 3- and 5-positions to optimize binding interactions [3].

TNIK Kinase Inhibitor Anti-cancer

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Superior Scaffold for Tuning Basicity and Reducing Toxicity

Fluorination is a powerful tool for modulating the basicity of nitrogen-containing heterocycles, directly impacting their ADME-Tox profiles [1]. The presence of fluorine atoms adjacent to a basic nitrogen center, as seen in the pyrrolo[2,3-b]pyridine core, significantly reduces its pKa. For example, β-fluoroalkylamines are substantially less basic than their non-fluorinated hydrocarbon counterparts, with pKa values dropping from 10.7 to 5.7 for ethylamine versus trifluoroethylamine, respectively [2]. This reduction in basicity is often correlated with decreased acute toxicity and increased metabolic stability, making fluorinated scaffolds more attractive for drug development [3].

Physicochemical Properties ADME-Tox Lead Optimization

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Broad Kinase Selectivity Profile vs. Non-Fluorinated 7-Azaindoles

Fluorination of the 7-azaindole (pyrrolo[2,3-b]pyridine) core can drastically alter its kinase selectivity profile, a critical parameter for developing selective chemical probes versus multi-targeted agents [1]. While the unsubstituted 7-azaindole may hit a broad range of kinases, the introduction of a specific 3,5-difluoro pattern is a design strategy to narrow or shift this selectivity [2]. Comparative kinase profiling of a panel of 7-azaindole analogs demonstrated that subtle structural changes, including fluorination, result in distinct inhibition fingerprints across a panel of 100+ kinases [3]. This tunability is a key advantage of this scaffold over less flexible alternatives.

Kinase Selectivity Polypharmacology Chemical Probe

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Recommended Application Scenarios Based on Differentiated Evidence


Lead Optimization for FGFR-Targeted Oncology Programs

This compound is the ideal starting material for medicinal chemistry teams optimizing potency against FGFR kinases. As shown, derivatives of this core achieve low-nanomolar inhibition of FGFR1-4 (e.g., IC50 values of 7, 9, 25, and 712 nM) [1]. Its 3,5-difluoro pattern provides a built-in advantage for tuning lipophilicity (ΔlogP ~0.2–0.4 lower than gem-difluoro analogs) and basicity (pKa reduction by up to 5 units), which are critical for improving the drug-like properties of resulting lead compounds [2][3]. This makes it a superior choice over non-fluorinated or alternatively substituted 7-azaindoles when balancing potency and ADME is a primary goal.

Discovery of Next-Generation TNIK Inhibitors for Cancer and Fibrosis

For research groups focused on the Wnt signaling pathway, TNIK is a high-value target, and the 1H-pyrrolo[2,3-b]pyridine scaffold is validated for achieving exceptional, sub-nanomolar potency (IC50 < 1 nM) [4]. The 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine provides the optimal core for synthesizing focused libraries to explore SAR around this potent pharmacophore. Its ability to be functionalized at the 3- and 5-positions allows for rapid generation of diverse analogs, accelerating the identification of clinical candidates with improved selectivity and pharmacokinetic profiles compared to earlier-generation TNIK inhibitors [4].

Development of Highly Selective Kinase Chemical Probes

When the research objective is to create a selective chemical probe to dissect complex biological pathways, the choice of scaffold is paramount. The 7-azaindole core, and specifically its 3,5-difluoro variant, is recognized for its tunable kinase selectivity profile [5]. Unlike promiscuous kinase inhibitor scaffolds, the unique electronic properties of the 3,5-difluoro-7-azaindole can be leveraged to design molecules with a narrow target spectrum, as evidenced by distinct inhibition fingerprints across broad kinase panels [5]. This makes it a strategic procurement choice for chemical biology groups aiming to minimize polypharmacology and generate high-quality, interpretable data.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight and high density of functionalizable handles make it an excellent addition to FBDD screening libraries. Its intrinsic properties—lowered lipophilicity (ΔlogP ~0.2–0.4 advantage over gem-difluoro isomers) and reduced basicity—mean that any fragment hits derived from it will start from a more favorable physicochemical space [2][3]. This increases the probability of a successful hit-to-lead campaign by mitigating common ADME-Tox liabilities from the outset. Furthermore, its privileged nature as a kinase hinge-binder increases the likelihood of identifying tractable hits against a wide range of therapeutically important kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.